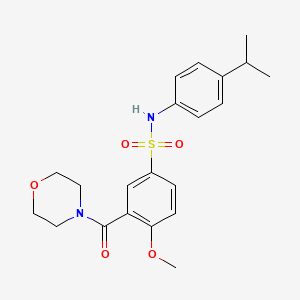
N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as MPB-91, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells and plays a role in tumor growth and survival. N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been shown to inhibit the activity of various protein kinases, which are involved in many cellular processes, including cell growth and survival.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis (programmed cell death) in cancer cells. N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. However, one limitation is its relatively low yield in the synthesis process, which may make it difficult to produce in large quantities for use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. One area of interest is the development of more efficient synthesis methods to produce larger quantities of N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. Another area of interest is the exploration of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide and its effects on various cellular processes.
Synthesemethoden
The synthesis of N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the reaction of 4-isopropylphenylamine with 4-methoxy-3-nitrobenzenesulfonyl chloride, followed by reduction of the resulting nitro compound with iron powder and acetic acid. The final step involves the reaction of the resulting amine with morpholine-4-carbonyl chloride. The yield of this synthesis method is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroprotection, and inflammation. In cancer research, N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroprotection, N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to protect neurons from damage caused by oxidative stress and inflammation. Inflammation is a key factor in many diseases, and N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have anti-inflammatory effects in various models.
Eigenschaften
IUPAC Name |
4-methoxy-3-(morpholine-4-carbonyl)-N-(4-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-15(2)16-4-6-17(7-5-16)22-29(25,26)18-8-9-20(27-3)19(14-18)21(24)23-10-12-28-13-11-23/h4-9,14-15,22H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCRKGJOAVEYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[4-(propan-2-yl)phenyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

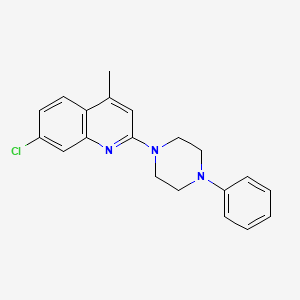

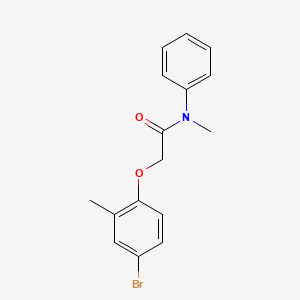

![3-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853597.png)
![4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5853601.png)
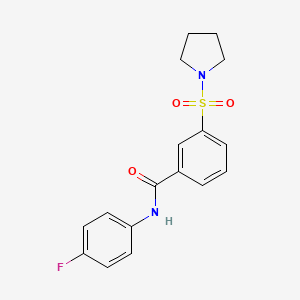
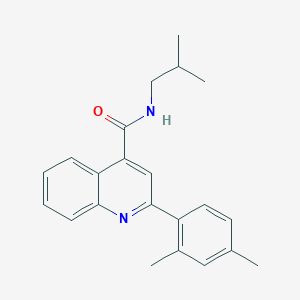
![N-{3,5-dichloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5853626.png)
![N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5853632.png)
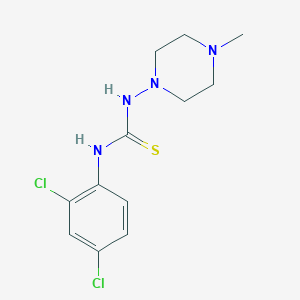

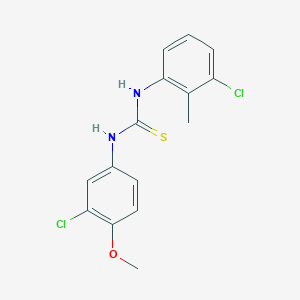
![4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5853664.png)